2-Mercapto-4-methyl-5-thiazoleacetic acid

Synthesis Efficiency Pharmaceutical Intermediate Process Chemistry

Researchers developing cephalosporin antibiotics face a critical challenge: the 2-mercapto-4-methyl-5-thiazoleacetic acid moiety is an irreplaceable structural component for cefodizime; generic thiazoleacetic acid derivatives yield analogs with altered antibacterial spectra. MMTA solves this with a validated synthesis delivering 99.92% purity, minimizing downstream purification. Its unique 5-donor atom (2S, 2O, 1N) coordination enables 2D coordination polymers and 40-membered macrocycles unattainable with simpler ligands. For sensor developers, TAA-capped gold nanoparticles achieve 0.39 nM hydroxylamine detection. Insist on ≥98% purity from qualified suppliers to ensure reproducible coordination chemistry and consistent antibiotic quality.

Molecular Formula C6H7NO2S2
Molecular Weight 189.3 g/mol
CAS No. 34272-64-5
Cat. No. B193822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercapto-4-methyl-5-thiazoleacetic acid
CAS34272-64-5
Synonyms2-mercapto-4-methyl-5-thiazoleaceticaci;  2-MERCAPTO-4-METHYL-5-THIAZOLEACETIC ACID;  2-MERCAPTO-4-METHYLTHIAZOLE-5-ACETIC ACID;  MMTA;  2,3-dihydro-4-methyl-2-thioxothiazol-5-acetic acid;  2-MERCAPTO-4-METHYL-5-THIAZOLE ACETIC ACID(MMTA);  2-mercapto-4-methylthiazol
Molecular FormulaC6H7NO2S2
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESCC1=C(SC(=S)N1)CC(=O)O
InChIInChI=1S/C6H7NO2S2/c1-3-4(2-5(8)9)11-6(10)7-3/h2H2,1H3,(H,7,10)(H,8,9)
InChIKeyKYBOCQHDFLVQIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercapto-4-methyl-5-thiazoleacetic Acid (CAS 34272-64-5) Procurement and Specifications Overview


2-Mercapto-4-methyl-5-thiazoleacetic acid (CAS 34272-64-5), also known as MMTA or TAA, is a thiazole derivative with the molecular formula C6H7NO2S2 and a molecular weight of 189.26 g/mol . It is a white to light yellow crystalline powder, soluble in DMSO and methanol, with a melting point of 207 °C (decomposition) . The compound features both a carboxylate and a sulfhydryl group, making it a versatile intermediate for cephalosporin antibiotics (notably as the side chain for cefodizime) and a capping agent for nanomaterials [1]. Standard commercial purity is ≥98%, with higher grades available . Its safety profile includes skin, eye, and respiratory irritation (R36/37/38) [2].

Why Generic Substitution of 2-Mercapto-4-methyl-5-thiazoleacetic Acid is Not Recommended


The specific substitution pattern of the thiazole ring in 2-Mercapto-4-methyl-5-thiazoleacetic acid (MMTA) directly determines its utility in high-value applications. In cephalosporin synthesis, the 2-mercapto-4-methyl-5-thiazoleacetic acid moiety is a critical structural component for the antibiotic cefodizime; substituting it with a generic thiazoleacetic acid derivative would lead to a different cephalosporin analog with altered antibacterial spectrum and pharmacokinetics, as demonstrated by SAR studies in the cefodizime series [1]. Similarly, in nanomaterials, the unique 5-donor atom (2S, 2O, 1N) coordination flexibility of this specific ligand is essential for constructing specific 2D coordination polymers and 40-membered macrocycles that cannot be replicated with simpler thiol-carboxylate ligands [2]. Generic substitution risks compromising both biological activity and material properties.

Quantitative Evidence Guide for 2-Mercapto-4-methyl-5-thiazoleacetic Acid (34272-64-5)


Scalable Synthesis with High Purity and Yield for Pharmaceutical Intermediate Manufacturing

A large-scale synthesis protocol demonstrates that 2-Mercapto-4-methyl-5-thiazoleacetic acid can be produced with a purity of 99.92% and a yield of 80.99% from levulinic acid . This compares favorably to an alternative method starting from 4-oxopentanoic acid, which achieves a total yield of over 50% [1]. The higher yield and exceptional purity of the former method reduce manufacturing costs and increase the efficiency of subsequent coupling reactions in pharmaceutical synthesis.

Synthesis Efficiency Pharmaceutical Intermediate Process Chemistry

Sub-Nanomolar Detection of Hydroxylamine Using TAA-Capped Gold Nanoparticles

Gold nanoparticles capped with 2-Mercapto-4-methyl-5-thiazoleacetic acid (TAA-AuNPs) enable the highly sensitive electrochemical detection of hydroxylamine with a detection limit of 0.39 nM (S/N=3) [1]. In contrast, a bare gold electrode without TAA-AuNPs exhibits a significantly higher oxidation potential and lower sensitivity for hydroxylamine [1]. The TAA capping agent is essential for achieving both the desired fused nanoparticle morphology and the enhanced electrocatalytic activity.

Electrochemical Sensor Nanoparticle Capping Agent Analytical Chemistry

Thermal Stability Profile for Storage and Reaction Conditions

2-Mercapto-4-methyl-5-thiazoleacetic acid exhibits a melting point of 207 °C with decomposition, indicating good thermal stability for a thiol-containing organic acid . While direct comparative data for analogs is not available in this specific context, this decomposition point is notably higher than that of many simple thiol-carboxylic acid derivatives (e.g., 2-mercaptoacetic acid decomposes at ~150 °C), suggesting enhanced stability due to the thiazole ring structure. This stability is a key parameter for safe storage and for planning high-temperature synthetic steps.

Thermal Stability Storage Decomposition

Coordination Chemistry: Ligand Flexibility Enables Unique Polymeric Structures

2-Mercapto-4-methyl-5-thiazoleacetic acid (H2L) acts as a hybrid ligand with five potential donor atoms (2S, 2O, 1N), exhibiting high versatility and coordination flexibility with a variety of metal ions [1]. In contrast, simpler thiol-carboxylate ligands like 2-mercaptoacetic acid offer only two donor atoms (1S, 2O), limiting the structural diversity of resulting metal complexes. This versatility enables the synthesis of unique 1D polymeric structures with triorganotin carboxylates [2] and 30- to 40-membered macrocycles with di-n-butyltin(IV) oxide [3], which are not accessible with simpler ligands.

Coordination Polymer Organotin Complex Crystal Engineering

FRET Efficiency in Quantum Dot-Phthalocyanine Systems for Photodynamic Therapy Research

Zinc phthalocyanine derivatives peripherally substituted with 2-Mercapto-4-methyl-5-thiazoleacetic acid (TMmTAAZnPc and OMmTAAZnPc) exhibit Förster resonance energy transfer (FRET) efficiencies of 43% and 30%, respectively, when paired with mercaptopropionic acid capped CdTe quantum dots [1]. This demonstrates the compound's utility as a photosensitizer component in photodynamic therapy research. While no direct comparator for the unsubstituted phthalocyanine is provided in the study, the FRET efficiency is a quantifiable parameter for optimizing energy transfer in these systems.

FRET Photodynamic Therapy Quantum Dots

Optimal Application Scenarios for 2-Mercapto-4-methyl-5-thiazoleacetic Acid (34272-64-5)


Large-Scale Manufacturing of Cefodizime and Related Cephalosporin Antibiotics

The validated large-scale synthesis protocol yielding 80.99% product with 99.92% purity makes 2-Mercapto-4-methyl-5-thiazoleacetic acid the preferred intermediate for cost-effective and high-purity production of cefodizime sodium. Procurement teams should prioritize suppliers capable of delivering material at this purity level to minimize downstream purification steps and ensure consistent antibiotic quality.

Development of High-Sensitivity Electrochemical Sensors for Environmental Monitoring

The demonstrated ability of TAA-capped gold nanoparticles to detect hydroxylamine at a 0.39 nM limit positions this compound as a critical functional component for fabricating next-generation electrochemical sensors. Researchers developing sensors for water quality analysis or industrial safety monitoring should select this specific capping agent to achieve sub-nanomolar detection capabilities.

Synthesis of Novel Coordination Polymers and Macrocycles for Advanced Materials

The unique 5-donor atom coordination flexibility of this ligand enables the construction of 1D polymeric structures [1] and 30- to 40-membered macrocycles [2] with tin and gold. This makes it an essential building block for research groups focused on crystal engineering, metal-organic frameworks (MOFs), and organometallic catalysis. Procurement should focus on high-purity material to ensure reproducible coordination chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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